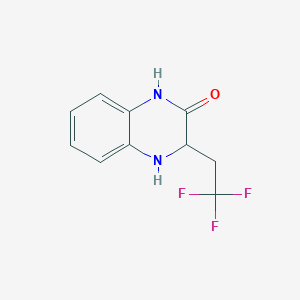

3-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroquinoxalin-2-one

Description

Historical Context and Discovery

The development of 3-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroquinoxalin-2-one emerged from the broader historical trajectory of quinoxaline chemistry, which has its roots in the fundamental understanding of nitrogen-containing heterocyclic compounds. Quinoxalines, also known as benzopyrazines, represent a class of heterocyclic compounds containing a ring complex composed of a benzene ring fused with a pyrazine ring. The historical significance of this compound family became evident when researchers recognized that quinoxalines are isomeric with other naphthyridines including quinazoline, phthalazine, and cinnoline, establishing their importance in medicinal chemistry and materials science.

The evolution toward fluorinated quinoxaline derivatives represents a more recent advancement in the field, driven by the recognition that fluorine incorporation can dramatically alter the pharmacological and chemical properties of organic compounds. The specific compound 3-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroquinoxalin-2-one, catalogued in chemical databases with the identifier 52991958, represents the culmination of synthetic efforts to combine the beneficial properties of the quinoxaline scaffold with the unique characteristics imparted by trifluoroethyl substitution. This synthetic achievement reflects decades of research into fluorinated heterocycles and their potential applications in pharmaceutical and materials chemistry.

The discovery and characterization of this compound occurred within the context of broader research into tetrahydroquinoxaline derivatives, which have attracted significant attention due to their prolific bioactivity profiles. Research efforts in this area have been motivated by the recognition that quinoxaline chemotypes are privileged scaffolds frequently employed as bioisosters of other heterocyclic cores such as quinoline, quinazoline, and pteridine. The development of synthetic methodologies for preparing these heterocycles has been of continuous interest to the scientific community, leading to the eventual synthesis and characterization of highly specialized derivatives like the trifluoroethyl-substituted variant under examination.

Significance in Heterocyclic Chemistry

The significance of 3-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroquinoxalin-2-one within heterocyclic chemistry extends far beyond its structural novelty, encompassing fundamental contributions to our understanding of fluorinated nitrogen-containing compounds. Quinoxaline derivatives constitute an important class of benzoheterocycles that serve as building blocks for a wide range of pharmacologically active compounds, demonstrating their central role in medicinal chemistry research. The incorporation of the trifluoroethyl group represents a strategic modification that enhances the compound's lipophilicity and metabolic stability while maintaining the essential quinoxaline framework.

The compound's molecular architecture demonstrates the successful integration of multiple chemical principles within a single structure. The tetrahydroquinoxalinone core provides a conformationally restricted framework that can enhance binding selectivity to biological targets, while the trifluoroethyl substituent introduces unique electronic and steric properties. This combination exemplifies the sophisticated approach modern medicinal chemists employ when designing compounds with specific pharmacological profiles. The molecular formula C₁₀H₉F₃N₂O reflects the precise balance achieved between the organic framework and the fluorinated modification, resulting in a compound with enhanced chemical properties.

Heterocyclic chemistry has embraced quinoxaline derivatives because of their versatility as synthetic intermediates and their inherent biological activity. The field has recognized that quinoxalines can act as versatile building block intermediates in synthesizing novel heterocyclic scaffolds, making them a prime focus in medicinal chemistry research. The trifluoroethyl-substituted variant represents an evolution of this principle, demonstrating how strategic fluorination can expand the utility of established heterocyclic frameworks. The compound's significance is further enhanced by its potential role in structure-activity relationship studies, where the trifluoroethyl group serves as a probe for understanding the electronic and steric requirements of biological targets.

The broader impact of this compound within heterocyclic chemistry relates to its demonstration of successful fluorinated heterocycle synthesis. Fluorinated compounds have become increasingly important in pharmaceutical development due to their enhanced metabolic stability and altered physicochemical properties compared to their non-fluorinated analogs. The successful synthesis and characterization of 3-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroquinoxalin-2-one provides a valuable example of how fluorination strategies can be applied to heterocyclic scaffolds, contributing to the growing knowledge base of fluorinated medicinal chemistry.

Position within Tetrahydroquinoxalin-2-one Family

The tetrahydroquinoxalin-2-one family represents a specialized subset of quinoxaline derivatives characterized by partial saturation of the heterocyclic ring system and the presence of a ketone functionality at the 2-position. Within this family, 3-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroquinoxalin-2-one occupies a unique position as a fluorinated analog that combines the structural features of the parent tetrahydroquinoxalinone with the enhanced properties conferred by trifluoroethyl substitution. The compound's IUPAC name, 3-(2,2,2-trifluoroethyl)-3,4-dihydro-1H-quinoxalin-2-one, precisely describes its structural relationship to other family members while highlighting the specific nature of its fluorinated substitution.

The structural characteristics that define the tetrahydroquinoxalin-2-one family include the presence of two nitrogen atoms within the heterocyclic framework, partial saturation of the pyrazine ring, and a carbonyl group at the 2-position. The basic tetrahydroquinoxaline structure, represented by the molecular formula C₈H₁₀N₂, provides the fundamental scaffold upon which various substitutions can be made. The trifluoroethyl-substituted variant extends this basic structure through the addition of the highly electronegative trifluoroethyl group, resulting in the molecular formula C₁₀H₉F₃N₂O and a molecular weight of 230.19 g/mol.

Comparative analysis within the tetrahydroquinoxalin-2-one family reveals the distinctive features that set the trifluoroethyl derivative apart from its analogs. While the parent 1,2,3,4-tetrahydroquinoxaline exhibits basic properties with a molecular weight of 134.18 g/mol, the trifluoroethyl-substituted variant demonstrates significantly altered physicochemical properties due to the presence of three fluorine atoms. This structural modification represents a substantial molecular weight increase and introduces significant changes in polarity, lipophilicity, and electronic distribution throughout the molecule.

The position of 3-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroquinoxalin-2-one within its chemical family is further defined by its synthetic accessibility and potential for derivatization. The compound serves as both a terminal product of synthetic sequences and a potential intermediate for further chemical modifications. Its InChI key QKWAESOVSXOSPL-UHFFFAOYSA-N provides a unique molecular identifier that distinguishes it from other family members and facilitates its recognition in chemical databases. The compound's SMILES notation C1=CC=C2C(=C1)NC(C(=O)N2)CC(F)(F)F precisely captures its structural features and enables computational analysis of its properties relative to other tetrahydroquinoxalin-2-one derivatives.

The evolutionary relationship between 3-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroquinoxalin-2-one and other family members demonstrates the systematic approach employed in heterocyclic chemistry for property optimization. While simpler family members like 1,2,3,4-tetrahydroquinoxaline have been extensively studied for their basic chemical properties and synthetic utility, the trifluoroethyl derivative represents a more sophisticated approach to molecular design. This progression from simple to complex within the tetrahydroquinoxalin-2-one family illustrates the continuous advancement of heterocyclic chemistry and the development of increasingly specialized compounds for specific applications.

Propriétés

IUPAC Name |

3-(2,2,2-trifluoroethyl)-3,4-dihydro-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3N2O/c11-10(12,13)5-8-9(16)15-7-4-2-1-3-6(7)14-8/h1-4,8,14H,5H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWAESOVSXOSPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(C(=O)N2)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes in the body.

Mode of Action

It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the activity of these targets.

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways, leading to downstream effects such as changes in cellular signaling, gene expression, and metabolic processes.

Pharmacokinetics

Result of Action

Based on the activities of similar compounds, it may lead to changes in cellular signaling, gene expression, and metabolic processes.

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 3-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroquinoxalin-2-one. For example, the compound’s stability may be affected by temperature and pH, while its efficacy may be influenced by the presence of other molecules that compete for the same targets.

Analyse Biochimique

Biochemical Properties

3-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroquinoxalin-2-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound is known to form stable complexes with Lewis bases through hydrogen bonding, which can influence the activity of enzymes such as alcohol dehydrogenase. Additionally, 3-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroquinoxalin-2-one can inhibit or activate specific enzymes, thereby modulating biochemical pathways and reactions.

Cellular Effects

The effects of 3-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroquinoxalin-2-one on various types of cells and cellular processes are profound. The compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism and energy production. Moreover, 3-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroquinoxalin-2-one can impact cell signaling pathways, thereby affecting cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 3-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroquinoxalin-2-one exerts its effects through various mechanisms. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, which in turn affects cellular processes and functions. Additionally, 3-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroquinoxalin-2-one can modulate the activity of enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within cells.

Temporal Effects in Laboratory Settings

The stability and degradation of 3-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroquinoxalin-2-one over time in laboratory settings are critical factors that influence its effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical activity. Long-term exposure to 3-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroquinoxalin-2-one in in vitro or in vivo studies has revealed potential long-term effects on cellular function, including alterations in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of 3-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroquinoxalin-2-one vary with different dosages in animal models. Studies have demonstrated that low doses of the compound can have beneficial effects on cellular function, while high doses may lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing toxicity.

Metabolic Pathways

3-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroquinoxalin-2-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby affecting the overall metabolic balance within cells.

Transport and Distribution

The transport and distribution of 3-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroquinoxalin-2-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments, influencing its biochemical activity and effects on cellular function.

Subcellular Localization

The subcellular localization of 3-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroquinoxalin-2-one is a critical factor that affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization determines the interactions of the compound with specific biomolecules and its overall impact on cellular processes.

Activité Biologique

3-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroquinoxalin-2-one (CAS No: 1309602-02-5) is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a tetrahydroquinoxaline core with a trifluoroethyl substituent. Its molecular formula is and it has a molecular weight of approximately 203.18 g/mol. The presence of the trifluoroethyl group is significant as it may influence the compound's lipophilicity and biological interactions.

Synthesis

The synthesis of 3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydroquinoxalin-2-one typically involves multi-step organic reactions that include the formation of the quinoxaline framework followed by the introduction of the trifluoroethyl group. Specific synthetic pathways can vary but often utilize starting materials such as 1,2-diamines and appropriate carbonyl compounds.

Anticancer Activity

Recent studies have investigated the anticancer properties of derivatives of tetrahydroquinoxaline compounds. While specific data on 3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydroquinoxalin-2-one is limited, related compounds have shown promising results in vitro against various cancer cell lines. For example:

- Cell Lines Tested : MCF-7 (breast), SW480 (colon), and A549 (lung) carcinoma cells.

- Mechanism of Action : Many tetrahydroquinoxaline derivatives induce apoptosis and cell cycle arrest in cancer cells. The exact mechanism for this specific compound remains to be elucidated but may involve similar pathways.

Enzyme Inhibition

The biological activity may also extend to enzyme inhibition. Compounds with similar structures have been noted for their ability to inhibit specific enzymes involved in cancer proliferation and survival pathways.

Case Studies and Research Findings

Several studies have highlighted the biological evaluations of tetrahydroquinoxaline derivatives:

- In Vitro Studies : A study published in Drug Target Insights evaluated a series of quinoxaline derivatives for their anticancer activities. The findings indicated that modifications at various positions significantly affected their potency against cancer cell lines .

- Mechanistic Studies : Research has demonstrated that certain derivatives can induce apoptosis through mitochondrial pathways and caspase activation .

- Comparative Analysis : A comparative study on related compounds showed varying degrees of activity against different cancer types, emphasizing the importance of structural modifications .

Data Table: Summary of Biological Activities

| Compound Name | Activity Type | Target Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|---|

| 3-(Trifluoroethyl)-1,2,3,4-tetrahydroquinoxalin-2-one | Anticancer | MCF-7 | TBD | Apoptosis induction |

| 4-(1,2,3-triazol-1-yl)coumarin | Anticancer | SW480 | TBD | G2/M cell-cycle arrest |

| Tetrahydroquinoxaline derivative X | Enzyme inhibition | A549 | TBD | Inhibition of AKR1C1 |

Note: TBD indicates "To Be Determined" as specific IC50 values for the target compound are not yet reported in available literature.

Applications De Recherche Scientifique

Medicinal Chemistry

3-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroquinoxalin-2-one has shown promise in medicinal chemistry as a potential drug candidate. Its structural features suggest it may interact effectively with biological targets.

Case Study: Antidepressant Activity

Research indicates that derivatives of tetrahydroquinoxaline compounds may exhibit antidepressant properties. A study demonstrated that modifications to the quinoxaline structure could enhance binding affinity to serotonin receptors, potentially leading to novel antidepressants .

Materials Science

In materials science, this compound can be utilized in the synthesis of advanced materials due to its fluorinated ethyl group, which can impart desirable properties such as increased hydrophobicity and thermal stability.

Case Study: Polymer Composites

Recent studies have explored the incorporation of fluorinated compounds into polymer matrices to improve their mechanical and thermal properties. The addition of 3-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroquinoxalin-2-one into polymer composites has been shown to enhance their resistance to thermal degradation while maintaining flexibility .

Synthetic Intermediate

This compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Case Study: Synthesis of Bioactive Compounds

In synthetic organic chemistry, 3-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroquinoxalin-2-one has been used as a starting material for synthesizing bioactive compounds. Its reactivity allows for various functional group transformations that can yield compounds with significant biological activity .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares 3-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroquinoxalin-2-one with analogous quinoxalinone derivatives, focusing on structural variations, pharmacological implications, and physicochemical properties.

5-Fluoro-1,2,3,4-tetrahydroquinoxalin-2-one

- Molecular Formula : C₈H₇FN₂O .

- Structural Difference: Fluorine is substituted at the 5-position of the quinoxaline ring instead of a trifluoroethyl group at the 3-position.

- Impact: The electron-withdrawing fluorine at the 5-position may enhance aromatic ring stability but lacks the steric bulk and hydrophobic character of the trifluoroethyl group. The absence of a trifluoromethyl group limits its metabolic stability, as fluorine substitution on aromatic rings is less effective in blocking oxidative metabolism compared to aliphatic trifluoromethyl groups .

K977-0018 Screening Compound

- Structure: 3-{[(2-Chlorophenyl)methanesulfonyl]methyl}-7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1,2,3,4-tetrahydroquinoxalin-2-one .

- Key Differences :

- Contains a sulfonylmethyl group at the 3-position and a fluorophenyl-piperazine carbonyl group at the 7-position.

- Pharmacological Implications :

- The sulfonyl group increases solubility but may reduce blood-brain barrier penetration compared to the trifluoroethyl analog.

3-(2-Oxo-2-thiophen-2-yl-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one

Solid-State Forms of a Pyrrolidine-Carboxamide Derivative

- Relevance: A patented compound (S)-N-(3-(2-(((R)-1-Hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide shares the trifluoroethyl group but within a pyrrolidine-carboxamide scaffold .

- Comparison: Demonstrates the versatility of the trifluoroethyl group in diverse pharmacophores. The pyrrolidine-carboxamide backbone likely targets kinases or GPCRs, whereas the quinoxalinone core may favor adenosine or histamine receptors .

Data Table: Comparative Analysis

Key Research Findings

- Trifluoroethyl Advantage: The 3-(2,2,2-trifluoroethyl) group significantly enhances metabolic stability by resisting cytochrome P450-mediated oxidation, a common issue with non-fluorinated alkyl groups .

- Fluorine Positioning : Fluorine at the 5-position (as in C₈H₇FN₂O) improves electronic effects but offers less steric shielding than the trifluoroethyl group, leading to shorter in vivo half-lives .

- Solubility vs. Permeability Trade-offs : Bulkier substituents like sulfonylmethyl (K977-0018) improve aqueous solubility but may compromise CNS activity, whereas trifluoroethyl balances lipophilicity and stability .

Méthodes De Préparation

General Procedure

-

- Substrate: Dihydroquinoxalin-2-one (0.26 mmol)

- Photocatalyst: Ru(bpy)3Cl2·6H_2O (1 mol%)

- Solvent: Anhydrous and degassed acetonitrile (2 mL)

- Trifluoroacetophenone derivative (0.2 mmol)

- Atmosphere: Argon

- Light source: High-Power Blue LED (455 nm)

- Temperature: Maintained at 20 °C by cooling fan

- Reaction time: Monitored by TLC until completion

-

- In an oven-dried Schlenk tube, combine dihydroquinoxalin-2-one and Ru(bpy)3Cl2·6H_2O.

- Evacuate and backfill the tube with argon three times.

- Add degassed acetonitrile and the trifluoromethyl ketone substrate.

- Stir under blue LED irradiation while maintaining temperature.

- Upon reaction completion, purify the product by column chromatography.

-

- This method affords dihydroquinoxalin-2-one derivatives bearing trifluoromethyl groups in moderate to good yields (up to 64% in some cases).

- The protocol is scalable (demonstrated at 1 mmol scale) and can be performed under sunlight irradiation as well.

Advantages

- Mild reaction conditions

- Operational simplicity

- Applicability to late-stage functionalization of complex molecules

- High regio- and chemoselectivity

Limitations

- Yields can vary depending on the trifluoromethyl ketone substrate.

- Some derivatives such as trifluoropyruvate products are isolated in low yields.

Nucleophilic Substitution and Functional Group Transformations

While direct literature on the nucleophilic substitution specifically for 3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydroquinoxalin-2-one is limited, related strategies involve:

- Preparation of trifluoroethylated amines or amides via alkylation with trifluoroethyl halides.

- Subsequent cyclization to form the tetrahydroquinoxalin-2-one ring system.

- Use of coupling agents (e.g., DCC) to link trifluoroethyl moieties to heterocyclic cores.

Data Summary Table of Photocatalytic Radical Addition

| Parameter | Details |

|---|---|

| Substrate | Dihydroquinoxalin-2-one |

| Photocatalyst | Ru(bpy)3Cl2·6H_2O (1 mol%) |

| Solvent | Anhydrous, degassed acetonitrile |

| Light Source | High-Power Blue LED (455 nm) |

| Temperature | 20 °C (fan-cooled) |

| Reaction Atmosphere | Argon |

| Reaction Time | Until TLC indicates completion |

| Yield Range | Moderate to good (up to 64%) |

| Scale | Up to 1 mmol demonstrated |

| Product Type | Trifluoromethyl-substituted dihydroquinoxalin-2-ones |

Research Findings and Mechanistic Insights

- The reaction proceeds via a reductive quenching cycle of the Ru(bpy)3Cl2 photocatalyst.

- The trifluoromethyl ketone undergoes single-electron reduction to generate a ketyl radical.

- This radical adds to the dihydroquinoxalin-2-one substrate, forming a new C–C bond.

- Subsequent protonation yields the trifluoromethylated tertiary alcohol derivative.

- The methodology enables late-stage functionalization, including on complex molecules like indometacin derivatives.

Q & A

Q. 1.1. What synthetic methodologies are most effective for preparing 3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydroquinoxalin-2-one, and how can yield/purity be optimized?

Methodological Answer: The compound is typically synthesized via alkylation of tetrahydroquinoxalin-2-one intermediates using 2,2,2-trifluoroethylating agents. A validated approach involves nucleophilic substitution under basic conditions (e.g., K₂CO₃ in MeCN) with reagents like 2,2,2-trifluoroethyl trifluoromethanesulfonate, as described in stepwise protocols for analogous trifluoroethyl-substituted heterocycles . Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of substrate to trifluoroethylating agent) and reaction temperature (25–110°C, depending on step). Purity is enhanced via silica gel chromatography (gradient elution with PE:EtOAc) and recrystallization from THF/water mixtures .

Q. 1.2. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key for verifying trifluoroethyl group integration (e.g., δ 4.97 ppm, q, J = 8.6 Hz for -CH₂CF₃) and quinoxalinone backbone signals (e.g., δ 8.69 ppm for aromatic protons) .

- LC-MS : Monitors reaction progress and detects intermediates (e.g., [M+H]⁺ at m/z 215.1).

- X-ray crystallography : Resolves conformational details (e.g., dihedral angles between quinoxalinone and trifluoroethyl groups), as demonstrated for structurally related fluorinated tetrahydroquinoxalines .

Advanced Research Questions

Q. 2.1. How does the 2,2,2-trifluoroethyl group influence the compound’s physicochemical properties and bioactivity?

Methodological Answer: The trifluoroethyl group enhances metabolic stability and membrane permeability via:

- Lipophilicity modulation : CF₃ increases log P by ~0.5–1.0 units compared to non-fluorinated analogs, improving blood-brain barrier penetration .

- Electron-withdrawing effects : Reduces basicity of adjacent amines (pKₐ shift by ~1–2 units), altering protonation states under physiological conditions .

- Conformational rigidity : Steric and stereoelectronic effects restrict rotation, favoring bioactive conformations in enzyme binding pockets (e.g., reverse transcriptase inhibition) .

Q. 2.2. What strategies are recommended for resolving contradictions in solubility data across different experimental conditions?

Methodological Answer:

- High-throughput solubility screening : Use PBS (pH 7.4) and simulated gastric fluid (pH 1.2) with nephelometry to assess pH-dependent trends.

- Co-solvent approaches : Employ DMSO-water or PEG-400 mixtures to mimic physiological conditions, noting that trifluoroethyl groups reduce aqueous solubility (typical range: 10–50 µM) .

- Thermodynamic modeling : Apply Hansen solubility parameters to correlate solubility with solvent polarity, accounting for fluorine’s polar hydrophobicity .

Q. 2.3. How can computational methods predict the compound’s interaction with biological targets (e.g., HIV reverse transcriptase)?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Glide with crystal structures of target enzymes (PDB: 3V81 for HIV RT). Prioritize fluorine-protein interactions (e.g., C–F⋯H–N hydrogen bonds with Lys101) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability, focusing on trifluoroethyl-induced conformational changes in the RT active site .

- Free-energy perturbation : Calculate ΔΔG for fluorine substitution using AMBER, validating against experimental IC₅₀ data from enzymatic assays .

Q. 2.4. What experimental designs are optimal for evaluating structure-activity relationships (SAR) of fluorinated analogs?

Methodological Answer:

- Analog synthesis : Replace trifluoroethyl with -CH₂CH₃, -CH₂CF₂H, or -CH₂F to isolate electronic vs. steric effects.

- Enzymatic assays : Measure IC₅₀ against HIV RT (see ) or Mycobacterium tuberculosis enoyl-ACP reductase, using fluorogenic substrates (e.g., 2′-O-methyl RNA analogs) .

- Cellular toxicity profiling : Compare CC₅₀ in HEK293 and PBMCs to assess selectivity indices (>10 preferred) .

Data Contradiction Analysis

Q. 3.1. How to address discrepancies in reported enzyme inhibition potency across studies?

Methodological Answer:

- Assay standardization : Confirm uniform conditions (e.g., 37°C, 10% FBS, pH 7.4) and enzyme sources (recombinant vs. native).

- Metabolite interference : Test for off-target effects using CYP450 inhibition panels (e.g., CYP3A4/2D6), as fluorinated metabolites may alter results .

- Statistical validation : Apply Grubbs’ test to identify outliers and repeat triplicate experiments with blinded controls .

Physicochemical Characterization

Q. 4.1. What crystallographic techniques elucidate the solid-state behavior of this compound?

Methodological Answer:

- Single-crystal X-ray diffraction : Resolve unit cell parameters (e.g., monoclinic P2₁/c space group) and hydrogen-bonding networks (e.g., quinoxalinone N–H⋯O=C interactions) .

- DSC/TGA : Measure melting points (mp ~180–185°C) and thermal decomposition profiles, noting fluorine’s impact on thermal stability .

Biological Activity Validation

Q. 5.1. What in vitro models are suitable for assessing anti-HIV activity?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.